molecular formula C18H15ClN2O3 B3949222 2-(3-Chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione

2-(3-Chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione

Cat. No.: B3949222
M. Wt: 342.8 g/mol
InChI Key: IGDJVUFOIVEFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione typically involves the following steps:

    Naphthoquinone Formation: The starting material, naphthalene, undergoes oxidation to form naphthoquinone.

    Amination: The naphthoquinone is then reacted with 3-chloroaniline under controlled conditions to form 2-(3-chloroanilino)naphthoquinone.

    Hydroxyethylation: Finally, the compound undergoes a reaction with 2-hydroxyethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromoanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione: Similar structure but with a bromo group instead of a chloro group.

    2-(3-Methoxyanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness

The presence of the chloro group in 2-(3-Chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione may confer unique chemical and biological properties compared to its analogs. For example, the chloro group may influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(3-chloroanilino)-3-(2-hydroxyethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-11-4-3-5-12(10-11)21-16-15(20-8-9-22)17(23)13-6-1-2-7-14(13)18(16)24/h1-7,10,20-22H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDJVUFOIVEFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)NC3=CC(=CC=C3)Cl)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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